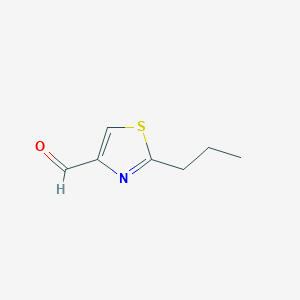
2-Propyl-4-thiazolecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-4-thiazolecarboxaldehyde is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by a propyl group attached to the second carbon and an aldehyde group attached to the fourth carbon of the thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-thiazolecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-propylthiazole with a formylating agent such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic substitution, where the formyl group is introduced at the fourth position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propyl-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Propyl-4-thiazolecarboxylic acid.
Reduction: 2-Propyl-4-thiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
2-Propyl-4-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Propyl-4-thiazolecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction. The thiazole ring’s presence also contributes to its reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Thiazolecarboxaldehyde: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Methyl-2-thiazolecarboxaldehyde: Contains a methyl group instead of a propyl group, which can influence its steric and electronic properties.
Uniqueness: 2-Propyl-4-thiazolecarboxaldehyde is unique due to the presence of the propyl group, which can enhance its hydrophobicity and potentially improve its interaction with biological membranes or hydrophobic pockets in proteins.
Eigenschaften
CAS-Nummer |
933721-20-1 |
|---|---|
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
2-propyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-2-3-7-8-6(4-9)5-10-7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
OYNMOBCHQRDBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=CS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



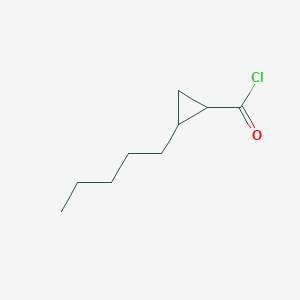
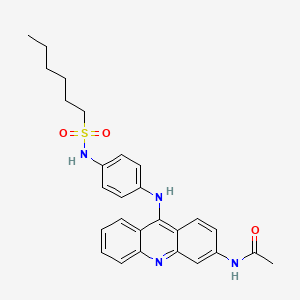
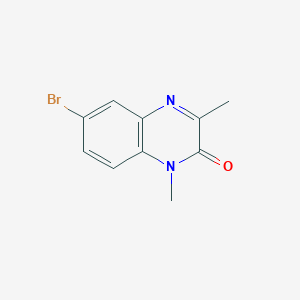
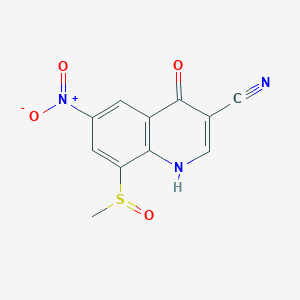
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
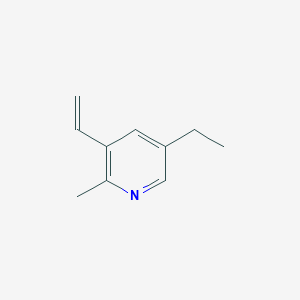
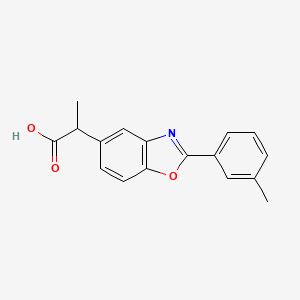
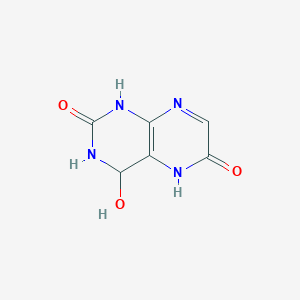



![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)

